molecular formula C11H17N3O B7463846 Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone

Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone

Cat. No. B7463846
M. Wt: 207.27 g/mol
InChI Key: KOGWBOZMXSWFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as Pyrazolam, is a synthetic benzodiazepine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders.

Mechanism of Action

The exact mechanism of action of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter GABA in the brain. GABA is a neurotransmitter that is responsible for regulating anxiety levels, and benzodiazepines like Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone enhance its activity, leading to a reduction in anxiety levels.
Biochemical and Physiological Effects:
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has been found to have several biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, leading to a reduction in heart rate and blood pressure. Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to increase the activity of the parasympathetic nervous system, leading to a decrease in anxiety levels.

Advantages and Limitations for Lab Experiments

One advantage of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is its high potency, which allows for lower doses to be used in lab experiments. This can reduce the cost of experiments and minimize potential side effects. One limitation of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is its short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone. One area of research is the development of new derivatives that have improved therapeutic properties. Another area of research is the study of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone's potential use in the treatment of other conditions such as muscle spasms and insomnia. Additionally, further research is needed to fully understand the mechanism of action of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone and its long-term effects on the body.

Synthesis Methods

The synthesis of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole with pyrrolidine and chloroacetyl chloride. This reaction produces Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone as the final product.

Scientific Research Applications

Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have anxiolytic properties that are comparable to other benzodiazepines such as diazepam and alprazolam. Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to have muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms and other related conditions.

properties

IUPAC Name

pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-10(9(2)13(3)12-8)11(15)14-6-4-5-7-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGWBOZMXSWFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone

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